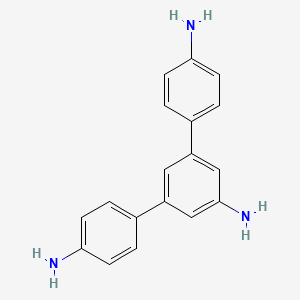
3,5-bis(4-aminophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-bis(4-aminophenyl)aniline: is an organic compound with the molecular formula C18H16N2 It is a derivative of aniline, featuring three aniline groups attached to a central benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(4-aminophenyl)aniline typically involves the reaction of 3,5-dibromoaniline with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction proceeds under mild conditions, typically at temperatures around 80-100°C.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar Suzuki-Miyaura coupling reactions. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts .
化学反应分析
Types of Reactions: 3,5-bis(4-aminophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products:
Oxidation: 3,5-bis(4-nitrophenyl)aniline.
Reduction: this compound.
Substitution: 3,5-bis(4-sulfonylphenyl)aniline.
科学研究应用
3,5-bis(4-aminophenyl)aniline has several applications in scientific research:
作用机制
The mechanism of action of 3,5-bis(4-aminophenyl)aniline involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in electron transfer reactions, affecting redox processes in biological systems .
相似化合物的比较
3,5-bis(4-nitrophenyl)aniline: Similar structure but with nitro groups instead of amino groups.
3,5-bis(4-sulfonylphenyl)aniline: Contains sulfonyl groups instead of amino groups.
1,3,5-tris(4-aminophenyl)benzene: Similar compound with three amino groups attached to a central benzene ring.
Uniqueness: 3,5-bis(4-aminophenyl)aniline is unique due to its specific arrangement of amino groups, which allows for distinct reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of complex organic frameworks and materials .
属性
分子式 |
C18H17N3 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC 名称 |
3,5-bis(4-aminophenyl)aniline |
InChI |
InChI=1S/C18H17N3/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11H,19-21H2 |
InChI 键 |
BZBCEXMFOPDPCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)C3=CC=C(C=C3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


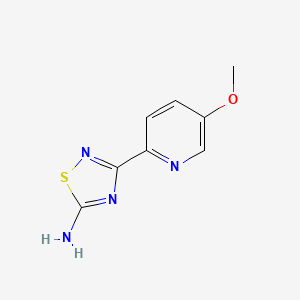
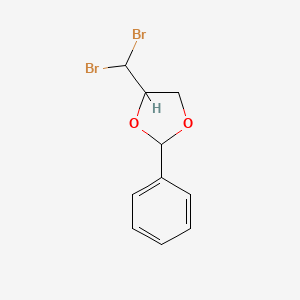
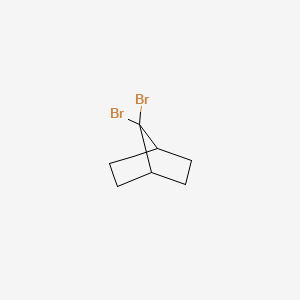
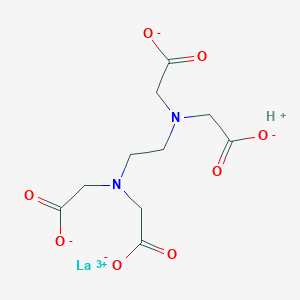
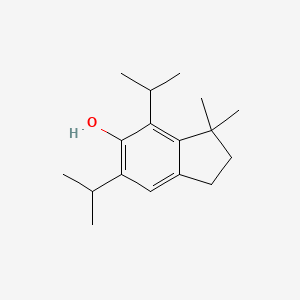
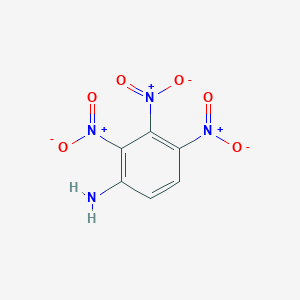
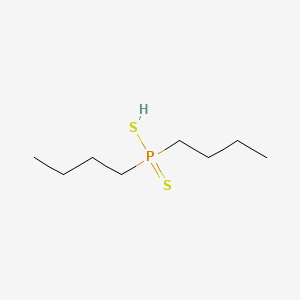
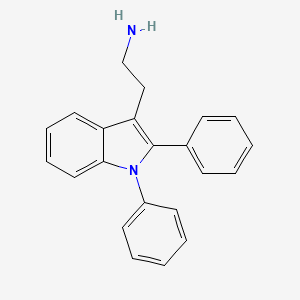
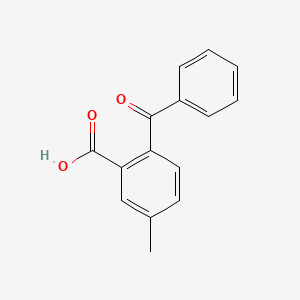

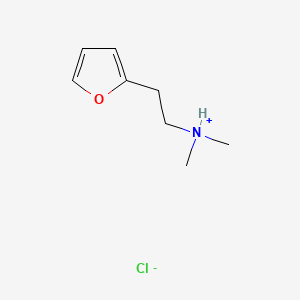

![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)

